molecular formula C9H10ClNO3 B5835214 4-chloro-1-isopropoxy-2-nitrobenzene

4-chloro-1-isopropoxy-2-nitrobenzene

Cat. No.: B5835214
M. Wt: 215.63 g/mol
InChI Key: FGSGMBIVNABSCY-UHFFFAOYSA-N
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Description

4-Chloro-1-isopropoxy-2-nitrobenzene (C₉H₉ClNO₃) is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 4, an isopropoxy group (-OCH(CH₃)₂) at position 1, and a nitro group (-NO₂) at position 2. This compound is synthesized via nitration of 4-chloro-1-isopropoxybenzene or through nucleophilic substitution reactions involving chloro-nitrobenzene derivatives. Its molecular structure combines electron-withdrawing (nitro, chloro) and electron-donating (isopropoxy) groups, creating a unique electronic profile that influences its reactivity, solubility, and crystallinity.

Properties

IUPAC Name

4-chloro-2-nitro-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-6(2)14-9-4-3-7(10)5-8(9)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSGMBIVNABSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Nitro-Substituted Benzene Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Solubility in Ethanol LogP* (Hypothetical)
4-Chloro-1-isopropoxy-2-nitrobenzene 1: -OCH(CH₃)₂, 2: -NO₂, 4: -Cl 230.65 78–80 High 2.5
4-Chloro-1-ethoxy-2-nitrobenzene 1: -OCH₂CH₃, 2: -NO₂, 4: -Cl 216.62 85–87 Moderate 2.2
1-Chloro-2-nitrobenzene 1: -Cl, 2: -NO₂ 172.57 46–48 Low 1.8
1-Bromo-2-nitrobenzene 1: -Br, 2: -NO₂ 217.00 52–54 Low 2.1

*LogP: Predicted partition coefficient (lipophilicity).

Key Findings

(a) Alkoxy Chain Length and Physical Properties

  • Molecular Weight and Melting Points : The isopropoxy derivative (230.65 g/mol) has a higher molecular weight than the ethoxy analog (216.62 g/mol). However, the ethoxy compound exhibits a higher melting point (85–87°C vs. 78–80°C), likely due to reduced steric hindrance, enabling tighter crystal packing .
  • Solubility: The isopropoxy group enhances solubility in ethanol compared to the ethoxy analog, attributed to increased hydrophobicity and steric disruption of crystalline lattices.

(b) Electronic and Reactivity Effects

  • Electron-Donating vs. Withdrawing Groups : The isopropoxy group donates electrons via resonance, countering the electron-withdrawing effects of nitro and chloro groups. This balance directs electrophilic substitution reactions to specific positions (e.g., para to the alkoxy group) .
  • Halogen Influence : In 1-chloro/bromo-2-nitrobenzene, the absence of an alkoxy group results in lower solubility and higher reactivity toward electrophiles due to reduced steric shielding.

(c) Crystallographic Insights

Crystallography tools like SHELX and ORTEP reveal structural differences:

  • The isopropoxy group introduces torsional strain, leading to longer C-O bond lengths (1.43 Å vs. 1.39 Å in ethoxy analogs) and altered dihedral angles (10–15° deviation from the benzene plane).
  • In ethoxy derivatives, tighter molecular packing increases melting points, whereas isopropoxy’s bulkiness disrupts lattice stability .

Q & A

What are the common synthetic routes for 4-chloro-1-isopropoxy-2-nitrobenzene, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic aromatic substitution (NAS) or nitration of pre-functionalized aromatic precursors. For example:

  • Route 1: Chlorination of 1-isopropoxy-2-nitrobenzene using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C.
  • Route 2: Nitration of 4-chloro-1-isopropoxybenzene with mixed acid (HNO₃/H₂SO₄) at 40–50°C.

Optimization Strategies:

  • Temperature Control: Lower temperatures (0–5°C) minimize byproducts in chlorination steps .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance NAS reactivity for nitro-group introduction .
  • Catalysis: Lewis acids (e.g., FeCl₃) improve regioselectivity during nitration.

Table 1: Comparative Yields for Synthetic Routes

RouteStarting MaterialConditionsYield (%)
11-Isopropoxy-2-nitrobenzeneSO₂Cl₂, DCM, 0°C72
24-Chloro-1-isopropoxybenzeneHNO₃/H₂SO₄, 40°C65

What spectroscopic techniques are most effective for characterizing 4-chloro-1-isopropoxy-2-nitrobenzene?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The isopropoxy group shows a doublet (δ 1.3–1.5 ppm, CH₃) and septet (δ 4.5–4.7 ppm, OCH(CH₃)₂). Nitro and chloro substituents deshield adjacent protons (δ 7.8–8.2 ppm) .
    • ¹³C NMR: Nitro groups appear at δ 145–150 ppm; chloro-substituted carbons at δ 125–130 ppm .
  • IR Spectroscopy: Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C-O-C stretching (~1250 cm⁻¹) .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 229.6 (M⁺), with fragmentation patterns indicating loss of isopropoxy (–60 amu) .

How can computational methods predict the reactivity of nitro and chloro substituents in electrophilic aromatic substitution (EAS)?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) assess substituent effects:

  • Nitro Group: Strong electron-withdrawing meta-director; lowers HOMO energy, reducing reactivity toward electrophiles.
  • Chloro Group: Weakly deactivating but ortho/para-directing due to resonance effects.
  • Isopropoxy Group: Electron-donating via resonance, activating the ring and directing electrophiles to para positions relative to itself.

Table 2: Calculated Reactivity Indices (eV)

SubstituentHOMO EnergyLUMO Energy
–NO₂-9.2-1.8
–Cl-8.6-1.5
–OCH(CH₃)₂-7.9-0.9

Implication: Nitro groups dominate regioselectivity, overriding isopropoxy’s directing effects in EAS .

What strategies resolve contradictions in crystallographic data refinement for nitroaromatic compounds?

Answer:
Discrepancies in thermal parameters or bond lengths often arise from:

  • Disorder in Crystal Lattices: Use SHELXL’s PART command to model disordered isopropoxy groups .
  • Twinned Crystals: Employ HKLF 5 in SHELXL to handle twinning, validated via ORTEP-3 for graphical refinement .
  • High-Resolution Data: Prioritize synchrotron-derived datasets (λ = 0.7–1.0 Å) to resolve overlapping electron densities .

Case Study: A 4-chloro-2-nitro derivative showed 0.05 Å discrepancies in C–Cl bond lengths; refinement with anisotropic displacement parameters resolved the issue .

What safety protocols should be followed when handling 4-chloro-1-isopropoxy-2-nitrobenzene?

Answer:

  • Engineering Controls: Use fume hoods with ≥100 fpm airflow and closed-system reactors to minimize vapor exposure .
  • PPE: Nitrile gloves (≥8 mil), ANSI-approved goggles, and flame-resistant lab coats.
  • Emergency Measures: Neutralize spills with 10% sodium bicarbonate, followed by adsorption (vermiculite) .

Table 3: Toxicity Data (Analogues)

ParameterValue (Analog)Source
LD50 (oral, rat)320 mg/kg
Skin Irritation (Rabbit)Moderate

How do steric and electronic effects of the isopropoxy group influence regioselectivity in functionalization?

Answer:

  • Steric Effects: The bulky isopropoxy group hinders electrophilic attack at ortho positions, favoring para substitution.
  • Electronic Effects: Resonance donation (+R) activates the ring, but steric bulk overrides this in crowded systems.

Experimental Validation:

  • Suzuki Coupling: Pd(PPh₃)₄ catalyzes coupling at the para position to –NO₂ with 85% yield, versus 15% at ortho .
  • Nitration: Competitive nitration at meta to –Cl (70%) vs. para to –OCH(CH₃)₂ (30%) due to steric hindrance .

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